N-Methyl-4-amino-3-isopropoxybenzamide
Overview
Description
N-Methyl-4-amino-3-isopropoxybenzamide is an organic compound with a complex structure that includes an amide group, an amino group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-amino-3-isopropoxybenzamide can be achieved through several routes. One common method involves the acylation of 4-amino-3-isopropoxybenzoic acid with N-methylamine. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Another synthetic route involves the reduction of a nitro precursor. For instance, 4-nitro-3-isopropoxybenzoic acid can be reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting amine is then acylated with N-methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to higher selectivity and reduced reaction times. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-amino-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of new alkoxy or functional group derivatives.
Scientific Research Applications
N-Methyl-4-amino-3-isopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-4-amino-3-isopropoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key functional groups on the target molecule, leading to changes in its conformation or activity.
Comparison with Similar Compounds
N-Methyl-4-amino-3-isopropoxybenzamide can be compared with other similar compounds such as:
N-Methyl-4-amino-3-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
N-Methyl-4-amino-3-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
N-Methyl-4-amino-3-propoxybenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and interactions with other molecules. The isopropoxy group, in particular, can impart different steric and electronic properties compared to other alkoxy groups, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4-amino-N-methyl-3-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUYVWKMBBEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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